molecular formula C9H12N2O2 B13910315 (2-(Oxetan-3-yloxy)pyridin-4-yl)methanamine

(2-(Oxetan-3-yloxy)pyridin-4-yl)methanamine

Cat. No.: B13910315
M. Wt: 180.20 g/mol
InChI Key: REHZTIUFRNNQRP-UHFFFAOYSA-N
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Description

(2-(Oxetan-3-yloxy)pyridin-4-yl)methanamine is a heterocyclic compound that features both an oxetane ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Oxetan-3-yloxy)pyridin-4-yl)methanamine typically involves the reaction of oxetane derivatives with pyridine derivatives under specific conditions. One common method involves the nucleophilic substitution reaction where an oxetane derivative reacts with a pyridine derivative in the presence of a base to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(2-(Oxetan-3-yloxy)pyridin-4-yl)methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

(2-(Oxetan-3-yloxy)pyridin-4-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-(Oxetan-3-yloxy)pyridin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The oxetane ring can participate in ring-opening reactions, while the pyridine ring can engage in π-π interactions and hydrogen bonding with biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-(Oxetan-3-yloxy)pyridin-2-yl)methanamine
  • (2-(Oxetan-3-yloxy)pyridin-3-yl)methanamine
  • (2-(Oxetan-3-yloxy)pyridin-5-yl)methanamine

Uniqueness

(2-(Oxetan-3-yloxy)pyridin-4-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This compound’s unique structure allows for distinct interactions with molecular targets compared to its analogs .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

[2-(oxetan-3-yloxy)pyridin-4-yl]methanamine

InChI

InChI=1S/C9H12N2O2/c10-4-7-1-2-11-9(3-7)13-8-5-12-6-8/h1-3,8H,4-6,10H2

InChI Key

REHZTIUFRNNQRP-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)OC2=NC=CC(=C2)CN

Origin of Product

United States

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